molecular formula C18H20N4O2 B11786115 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline

Cat. No.: B11786115
M. Wt: 324.4 g/mol
InChI Key: SYTIORNGANUGJT-UHFFFAOYSA-N
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Description

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a triazole ring attached to a phenyl group substituted with diethoxy groups and an aniline moiety. Triazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-[5-(3,4-diethoxyphenyl)-1H-1,2,4-triazol-3-yl]aniline

InChI

InChI=1S/C18H20N4O2/c1-3-23-15-9-8-13(11-16(15)24-4-2)18-20-17(21-22-18)12-6-5-7-14(19)10-12/h5-11H,3-4,19H2,1-2H3,(H,20,21,22)

InChI Key

SYTIORNGANUGJT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=NN2)C3=CC(=CC=C3)N)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the triazole ring or the nitro groups (if present) on the phenyl ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur on the phenyl ring and the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines and reduced triazole derivatives.

    Substitution: Halogenated phenyl and triazole derivatives.

Mechanism of Action

The mechanism of action of 3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline involves its interaction with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity to biological targets. This interaction can inhibit the activity of enzymes or block receptor sites, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of both diethoxy groups and a triazole ring, which confer distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in medicinal chemistry and industrial applications .

Biological Activity

3-(5-(3,4-Diethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline is a novel compound characterized by its unique structure that incorporates a triazole ring and an aniline moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O2C_{18}H_{20}N_{4}O_{2}, with a molecular weight of approximately 324.4 g/mol. Its structure features a 1,2,4-triazole core substituted with a 3,4-diethoxyphenyl group and an aniline group. This specific substitution pattern may enhance its solubility and bioavailability while potentially offering unique interactions with biological targets .

Biological Activities

Research indicates that compounds containing triazole moieties exhibit diverse biological activities:

1. Anticancer Activity
Preliminary studies have suggested that this compound may inhibit cancer cell proliferation. In vitro assays have shown that it can modulate pathways involved in tumor growth and metastasis. For example, compounds with similar triazole structures have demonstrated potent inhibition of c-Met protein kinase, which is implicated in various cancers .

2. Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It may effectively modulate receptor activity related to inflammation. Research utilizing molecular docking techniques has indicated that it binds to specific receptors involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to this compound:

Compound Biological Activity Reference
4-(3-methylphenyl)-1H-1,2,4-triazoleAntifungal
3-(4-methoxyphenyl)-1H-1,2,4-triazoleAnticancer
5-(2-hydroxyphenyl)-1H-1,2,4-triazoleAnti-inflammatory

These compounds share structural features with this compound and demonstrate the potential biological activities that can arise from similar chemical scaffolds.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole ring plays a crucial role in interacting with enzymes and receptors involved in disease pathways. The binding affinity of the compound to these targets can be elucidated through techniques such as surface plasmon resonance and molecular docking studies .

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